4-(3-(Fluoromethyl)piperidin-1-yl)-4-oxobutanoic acid
Overview
Description
4-(3-(Fluoromethyl)piperidin-1-yl)-4-oxobutanoic acid is a synthetic organic compound that features a piperidine ring substituted with a fluoromethyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Fluoromethyl)piperidin-1-yl)-4-oxobutanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents like fluoromethyl iodide.
Attachment of the Butanoic Acid Moiety: The butanoic acid moiety can be attached through esterification or amidation reactions involving the piperidine derivative and butanoic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Fluoromethyl)piperidin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Products may include this compound derivatives with additional oxygen functionalities.
Reduction: The major product would be 4-(3-(Fluoromethyl)piperidin-1-yl)-4-hydroxybutanoic acid.
Substitution: Substituted derivatives with different functional groups replacing the fluoromethyl group.
Scientific Research Applications
4-(3-(Fluoromethyl)piperidin-1-yl)-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the effects of fluorinated piperidine derivatives on biological systems.
Pharmaceutical Research: It serves as a building block for the synthesis of novel drug candidates.
Mechanism of Action
The mechanism of action of 4-(3-(Fluoromethyl)piperidin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets in the body. The fluoromethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The piperidine ring structure is known to interact with neurotransmitter receptors, potentially influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-yl)-4-oxobutanoic acid: Lacks the fluoromethyl group, which may result in different pharmacological properties.
4-(3-Methylpiperidin-1-yl)-4-oxobutanoic acid: Contains a methyl group instead of a fluoromethyl group, affecting its reactivity and biological activity.
4-(3-(Chloromethyl)piperidin-1-yl)-4-oxobutanoic acid: The presence of a chloromethyl group instead of a fluoromethyl group can lead to different chemical and biological behaviors.
Uniqueness
The presence of the fluoromethyl group in 4-(3-(Fluoromethyl)piperidin-1-yl)-4-oxobutanoic acid imparts unique properties such as increased lipophilicity and potential for enhanced receptor binding affinity. This makes it a valuable compound for the development of new pharmaceuticals with improved efficacy and selectivity.
Properties
IUPAC Name |
4-[3-(fluoromethyl)piperidin-1-yl]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO3/c11-6-8-2-1-5-12(7-8)9(13)3-4-10(14)15/h8H,1-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDHIQZNJQROJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(=O)O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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